Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ruthenium-based organometallic complex that has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, including olefin metathesis and hydrogenation. The compound's ruthenium center plays a critical role in the catalytic activity, and its electronic and steric properties can be tuned to enhance its catalytic activity.
Biochemical and Physiological Effects
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound exhibits low toxicity and can be used in medicinal chemistry applications. The compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is its excellent catalytic activity. The compound can catalyze various reactions, including olefin metathesis and hydrogenation, with high efficiency and selectivity. Additionally, the compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for various lab experiments.
However, Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has some limitations for lab experiments. The compound can be challenging to synthesize, and its purification can be challenging. Additionally, the compound's toxicity and potential environmental impact need to be carefully considered when using it in lab experiments.
Future Directions
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has significant potential for various future directions. Some of the possible future directions include:
1. Development of new synthetic methods for Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium that are more efficient and environmentally friendly.
2. Exploration of the compound's potential applications in drug development, including the development of new anticancer agents.
3. Investigation of the compound's potential applications in materials science, including the development of new catalysts and sensors.
4. Development of new analytical methods for the detection and quantification of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium in various matrices.
5. Investigation of the compound's potential environmental impact and development of strategies to mitigate its impact.
Conclusion
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a ruthenium-based organometallic complex that has significant potential for various scientific research applications. The compound's excellent catalytic activity, unique properties, and potential applications in various fields make it an attractive candidate for future research. However, careful consideration needs to be given to the compound's toxicity and potential environmental impact when using it in lab experiments.
Synthesis Methods
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium can be synthesized using different methods. One of the most common methods is the reaction of indenylidene ligand with ruthenium trichloride in the presence of triethylamine. The reaction leads to the formation of the ruthenium complex, which can be purified using different techniques, including column chromatography and recrystallization.
Scientific Research Applications
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. The compound has been shown to exhibit excellent catalytic activity in various reactions, including olefin metathesis, hydrogenation, and transfer hydrogenation. Additionally, the compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
properties
CAS RN |
115560-11-7 |
---|---|
Product Name |
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
Molecular Formula |
C19H22Ru-6 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1; |
InChI Key |
ARGWXWQCDOPHNI-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru] |
synonyms |
indene, 1,2,3,4,5-pentamethylcyclopentane, ruthenium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.